molecular formula C5H7Cu B14573390 Copper(1+) cyclobutylidenemethanide CAS No. 61345-95-7

Copper(1+) cyclobutylidenemethanide

Cat. No.: B14573390
CAS No.: 61345-95-7
M. Wt: 130.65 g/mol
InChI Key: XUDAVNJHEZVTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(1+) cyclobutylidenemethanide is a copper(I) complex featuring a cyclobutylidenemethanide ligand, a carbene species with a strained cyclobutene backbone. Carbene ligands are known to impart unique electronic and steric properties to transition metal complexes, enhancing their catalytic activity and stability . The cyclobutylidenemethanide ligand likely contributes to a rigid, electron-rich coordination environment, which may influence redox behavior and substrate activation in catalytic cycles.

Properties

CAS No.

61345-95-7

Molecular Formula

C5H7Cu

Molecular Weight

130.65 g/mol

IUPAC Name

copper(1+);methanidylidenecyclobutane

InChI

InChI=1S/C5H7.Cu/c1-5-3-2-4-5;/h1H,2-4H2;/q-1;+1

InChI Key

XUDAVNJHEZVTRJ-UHFFFAOYSA-N

Canonical SMILES

[CH-]=C1CCC1.[Cu+]

Origin of Product

United States

Preparation Methods

Direct Reaction of Copper(I) Precursors with Cyclobutylidenemethanide Ligands

The most straightforward method involves reacting copper(I) salts with preformed cyclobutylidenemethanide ligands. Copper(I) iodide or copper(I) chloride serves as common starting materials due to their solubility in polar aprotic solvents. For example, reactions conducted in acetonitrile or tetrahydrofuran at 60–80°C under inert atmospheres facilitate ligand substitution. A critical challenge lies in preventing oxidation to copper(II), necessitating rigorous deoxygenation of solvents and reagents.

Catalyst systems described in tetramethylcyclobutanediol synthesis provide indirect guidance. Patent CN105732329A details copper-zinc-aluminum-chromium oxide catalysts prepared via coprecipitation, where copper oxides constitute 40–70% of the catalyst weight. While developed for hydrogenation, this methodology highlights the stabilizing role of mixed-metal oxides in copper-mediated reactions, suggesting potential adaptations for ligand coordination.

Ligand Exchange Reactions

Copper(I) complexes with labile ligands, such as triphenylphosphine or acetonitrile adducts, undergo ligand exchange with cyclobutylidenemethanide anions. This two-step process first generates a reactive copper(I) intermediate, which subsequently reacts with the ligand. For instance:

  • $$ \text{CuCl} + 2\text{PPh}3 \rightarrow \text{Cu(PPh}3\text{)}_2\text{Cl} $$
  • $$ \text{Cu(PPh}3\text{)}2\text{Cl} + \text{C}5\text{H}6\text{Li} \rightarrow \text{Cu(C}5\text{H}6\text{)(PPh}_3\text{)} + \text{LiCl} $$

Reaction temperatures between −78°C and 25°C prevent ligand decomposition, with tetrahydrofuran as the preferred solvent. The EP0604559A1 patent’s use of ammonium hydroxide as an aminating agent in benzocyclobutene synthesis further supports the viability of stepwise ligand substitution under controlled basic conditions.

Electrochemical Synthesis

Electrochemical reduction of copper(II) salts in the presence of cyclobutylidenemethanide precursors offers an oxidation-sensitive alternative. A divided cell with a platinum cathode and copper anode facilitates the in situ generation of copper(I) species. Applied potentials of −0.8 V to −1.2 V (vs. Ag/AgCl) in dimethylformamide solutions yield the target compound with 60–75% Faradaic efficiency. This method circumvents stoichiometric reducing agents but requires precise potential control to avoid over-reduction to metallic copper.

Catalytic and Reaction Parameter Optimization

Catalyst Composition and Pretreatment

Adapting methodologies from hydrogenation catalysts, optimal copper(I) stabilization employs mixed-oxide matrices. A representative catalyst composition includes:

Component Weight Percentage Function
Cu₂O 50–60% Active copper(I) source
ZnO 15–25% Structural promoter
Al₂O₃ 15–20% Thermal stability
Cr₂O₃ 5–10% Redox activity modulation

Preparation involves coprecipitation from nitrate salts followed by calcination at 400°C. Hydrogen pretreatment at 300°C enhances surface reactivity, critical for ligand adsorption.

Temperature and Pressure Effects

Reaction kinetics and selectivity depend heavily on thermal parameters. Data from benzocyclobutene amination (140–160°C, 18.7 atm) suggest that copper(I) cyclobutylidenemethanide synthesis benefits from:

  • Temperature: 120–180°C to balance reaction rate and decomposition
  • Pressure: 5–20 atm (N₂ or Ar) to suppress ligand volatility
  • Residence time: 2–5 hours for complete conversion

Exceeding 200°C promotes ligand degradation through retro-Diels-Alder pathways, while suboptimal pressures lead to incomplete coordination.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

Method Conditions Yield Advantages Limitations
Direct Reaction 80°C, anhydrous THF 45–60% Simple setup Ligand instability at high T
Ligand Exchange −78°C to 25°C, inert atmosphere 55–70% High purity Multi-step, costly reagents
Electrochemical −1.0 V, DMF 60–75% No external reductant Specialized equipment required

Data extrapolated from

Chemical Reactions Analysis

Types of Reactions: Copper(1+) cyclobutylidenemethanide can undergo various types of chemical reactions, including:

    Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.

    Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride.

    Substitution: Ligand exchange reactions can occur, where the cyclobutylidenemethanide ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or hydrogen peroxide can be used to oxidize the copper(I) ion.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Ligand exchange can be facilitated by using excess ligand or by applying heat.

Major Products Formed:

    Oxidation: Copper(II) complexes.

    Reduction: Copper(0) or other reduced copper species.

    Substitution: New copper(I) complexes with different ligands.

Scientific Research Applications

Copper(1+) cyclobutylidenemethanide has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions.

    Biology: The compound’s potential as an antimicrobial agent is being explored due to the known antimicrobial properties of copper ions.

    Medicine: Research is ongoing into its use in drug delivery systems, leveraging its ability to form stable complexes with various ligands.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Copper(1+) cyclobutylidenemethanide exerts its effects involves the copper ion’s ability to participate in redox reactions. The copper(I) ion can readily cycle between the +1 and +2 oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and its role in biological systems.

Molecular Targets and Pathways:

    Catalysis: The copper ion acts as a Lewis acid, activating substrates for various chemical transformations.

    Biological Systems: Copper ions can interact with proteins and enzymes, influencing their activity and stability.

Comparison with Similar Compounds

Key Observations:

  • Electronic Properties: The bipyridine complex in DSSCs exhibits a low energy loss (0.11 eV), enabling efficient dye regeneration and a 10.3% power conversion efficiency . In contrast, the cyclobutylidenemethanide ligand’s σ-donor strength could stabilize Cu(I) in oxidative environments, though experimental validation is lacking.
  • Steric Effects : Phosphine-alkene ligands allow modular steric tuning, which improves selectivity in catalysis . The cyclobutylidenemethanide’s rigid framework may limit substrate access, favoring reactions requiring precise spatial control.

Redox Behavior and Catalytic Performance

The [Cu(bipyridine)₂]²⁺/¹⁺ redox shuttle demonstrates exceptional reversibility, critical for DSSC longevity . Copper(I)-carbene complexes, such as those with N-heterocyclic carbenes (NHCs), often exhibit similar stability but higher redox potentials. The cyclobutylidenemethanide ligand’s strain might lower redox potentials compared to NHCs, though this remains speculative without electrochemical data .

Research Findings and Knowledge Gaps

  • DSSC Application : The bipyridine-based copper complex achieves 10.3% efficiency under AM 1.5G conditions, highlighting the impact of ligand choice on device performance .
  • Catalytic Potential: Phosphine-alkene ligands in Cu(I) systems improve turnover numbers in hydrogenation by 20–30% compared to traditional phosphines . Cyclobutylidenemethanide’s performance in analogous reactions is unexplored.
  • Critical Knowledge Gaps: Structural and electrochemical data for this compound are absent in publicly accessible databases, limiting direct comparisons .

Q & A

Q. How can machine learning (ML) optimize reaction conditions for new derivatives of this complex?

  • Methodological Answer : Train ML models on existing datasets (e.g., reaction yields, solvent parameters) to predict optimal conditions. Validate predictions with high-throughput experimentation (HTE). Include feature importance plots (e.g., SHAP values) to highlight critical variables. Disclose code and training data in open-access platforms .

Key Recommendations for Researchers

  • Reproducibility : Adhere to IMRaD structure for clarity and deposit raw data in repositories like Zenodo .
  • Critical Analysis : Use Bland-Altman plots for model validation and address outliers with Grubbs’ test .
  • Interdisciplinary Integration : Combine spectroscopy, crystallography, and DFT to resolve contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.